![molecular formula C10H10IN3O3 B8163252 3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163252.png)
3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure This compound is characterized by the presence of an iodine atom at the 3-position, a 2-methoxyethyl group at the 1-position, and a nitro group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method is the iodination of a pyrrolo[2,3-b]pyridine precursor. This can be achieved through electrophilic iodination using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions . The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives or introduction of hydroxyl groups.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the iodine atom with various nucleophiles to form new derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The iodine atom and the pyrrolo[2,3-b]pyridine core may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-2-methyl-1H-imidazo[1,2-a]pyridine
Uniqueness
3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methoxyethyl group and the nitro group differentiates it from other similar compounds, potentially leading to unique applications and effects .
Eigenschaften
IUPAC Name |
3-iodo-1-(2-methoxyethyl)-4-nitropyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3O3/c1-17-5-4-13-6-7(11)9-8(14(15)16)2-3-12-10(9)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPTLQKQJQUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
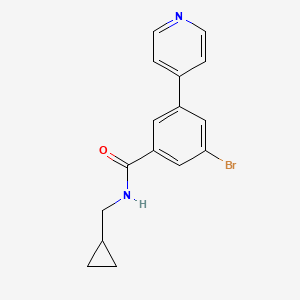
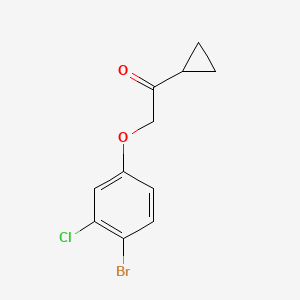



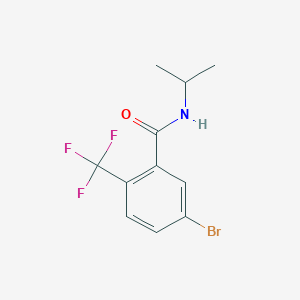
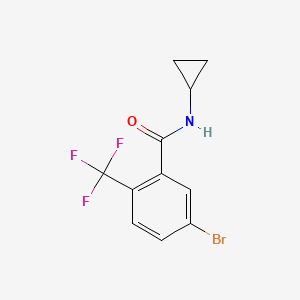
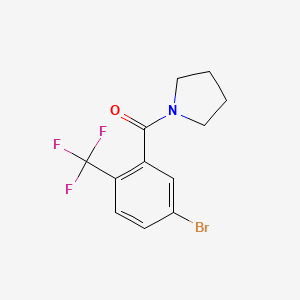
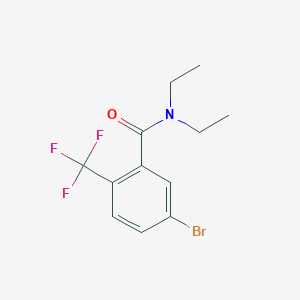
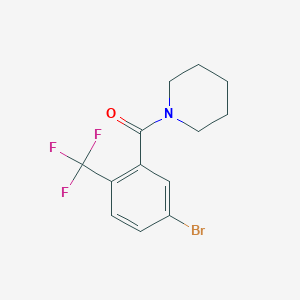
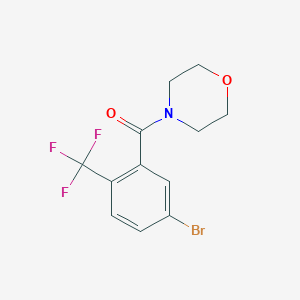
![3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163237.png)
![1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163241.png)
![3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163249.png)
